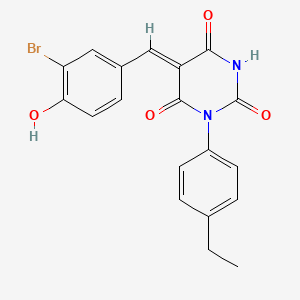
5-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione, also known as PMI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 5-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors. This compound has been shown to inhibit the activity of various kinases, including cyclin-dependent kinases and protein kinase C. It has also been shown to interact with various receptors, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in various cancer cell lines. It has also been shown to inhibit the proliferation of cancer cells. In vivo studies have shown that this compound can reduce blood glucose levels in diabetic mice and improve cognitive function in Alzheimer’s disease models.
実験室実験の利点と制限
5-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has several advantages for lab experiments, including its ease of synthesis and high yield. It is also stable under normal laboratory conditions. However, this compound has some limitations, including its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for 5-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione research. One potential direction is the development of this compound-based drugs for the treatment of various diseases. Another potential direction is the synthesis of this compound-based materials with novel properties. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications.
合成法
5-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione can be synthesized through a simple one-pot reaction of 3-iodo-4-isopropoxy-5-methoxybenzaldehyde and 3-phenyl-2,4-thiazolidinedione in the presence of a base. The reaction yields this compound as a yellow solid with a high yield.
科学的研究の応用
5-(3-iodo-4-isopropoxy-5-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for various diseases, including cancer, diabetes, and Alzheimer’s disease. In material science, this compound has been used as a building block for the synthesis of various functional materials, including polymers and metal-organic frameworks. In catalysis, this compound has been explored as a potential catalyst for various organic reactions.
特性
IUPAC Name |
(5E)-5-[(3-iodo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19IN2O4/c1-12(2)27-18-15(21)9-13(11-17(18)26-3)10-16-19(24)23(20(25)22-16)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,22,25)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNZGBBNLISXPT-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1I)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1I)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-iodo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915593.png)

![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-3-phenylacrylamide](/img/structure/B5915610.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B5915623.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide](/img/structure/B5915629.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915631.png)
![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5915633.png)

![3-ethyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5915638.png)

![5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915650.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915657.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-bromobenzamide](/img/structure/B5915678.png)
![4-({4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5915679.png)